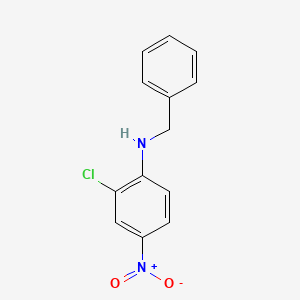

N-benzyl-2-chloro-4-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-benzyl-2-chloro-4-nitroaniline |

InChI |

InChI=1S/C13H11ClN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

InChI Key |

RXDKWNPDGOXZON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of N Benzyl 2 Chloro 4 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the chemical behavior of the entire molecule. Its reactivity is most prominently observed in reduction reactions and its effect on the aromatic ring's susceptibility to electrophilic attack.

The transformation of the nitro group into a primary amine is a fundamental reaction, yielding N¹-benzyl-2-chlorobenzene-1,4-diamine. This conversion is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or with chemical reducing agents. wikipedia.orgsci-hub.st The choice of reagent is crucial to ensure the selective reduction of the nitro group without affecting the chlorine atom or the N-benzyl group. sci-hub.st

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgrsc.org Careful control of reaction conditions is necessary to prevent dehalogenation (loss of the chlorine atom) and debenzylation. semanticscholar.org For instance, in the reduction of a similar compound, 4-benzyloxy-3-chloronitrobenzene (B1267270), hydrogenation with Pd/C led to debenzylation as a side reaction. semanticscholar.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, zinc, or tin, in an acidic medium. wikipedia.org For the related N-benzyl-4-chloro-2-nitroaniline, reduction can be achieved using iron and hydrochloric acid.

Tin(II) Chloride (SnCl₂): This reagent is known for its mild conditions and high chemoselectivity, effectively reducing the nitro group while preserving sensitive functionalities like halogens and benzyl (B1604629) groups. semanticscholar.org A process using SnCl₂ to reduce 4-benzyloxy-3-chloronitrobenzene provides the corresponding aniline (B41778) in excellent yield without cleaving the benzyl or chloro groups. semanticscholar.org

The resulting diamine is a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and dyes.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Ambient or elevated pressure and temperature | Can cause dehalogenation and debenzylation rsc.orgsemanticscholar.org |

| Fe / HCl or NH₄Cl | Reflux in acidic or neutral solution | A classic, cost-effective method semanticscholar.org |

| SnCl₂ / HCl | Often used in alcoholic solvents like ethanol (B145695) | High chemoselectivity, preserves halogens and benzyl ethers semanticscholar.org |

The nitro group exerts a powerful deactivating, meta-directing effect on the aromatic ring for electrophilic aromatic substitution reactions. As a strong electron-withdrawing group (via both resonance and inductive effects), it reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. ontosight.ai

While the amino group (-NH-benzyl) is an activating, ortho-, para-directing group, its influence is significantly diminished by the presence of the strong deactivating nitro group. learncbse.in Furthermore, in strongly acidic conditions typical for many electrophilic substitutions (like nitration or sulfonation), the amine nitrogen can be protonated to form an anilinium ion (-N⁺H₂-benzyl). This protonated group is also strongly deactivating and meta-directing. learncbse.in Consequently, electrophilic substitution on N-benzyl-2-chloro-4-nitroaniline is generally difficult and, if forced, would likely occur at the positions meta to the nitro group (and ortho/para to the chlorine and amine, a complex regiochemical outcome).

Reactions at the Halogen Moiety (Chlorine)

The chlorine atom on the this compound ring is susceptible to nucleophilic attack and can participate in metal-catalyzed cross-coupling reactions.

The chlorine atom is positioned ortho to the amine group and ortho to the strongly electron-withdrawing nitro group. This ortho/para relationship with the nitro group significantly activates the chlorine for nucleophilic aromatic substitution (SₙAr). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the substitution.

Therefore, the chlorine atom can be displaced by a variety of strong nucleophiles. For the analogous compound N-benzyl-4-chloro-2-nitroaniline, the chloro group can be substituted by nucleophiles such as hydroxide, methoxide (B1231860), or amide, leading to the formation of the corresponding phenol, anisole, or aniline derivatives.

Table 2: Examples of Nucleophilic Substitution on Activated Aryl Chlorides

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | Anisole (methoxy) derivative |

| Amide | Sodium Amide (NaNH₂) or Ammonia (NH₃) | Aniline derivative |

The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electronic activation provided by the nitro group can facilitate these transformations.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, further functionalizing the aromatic core.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form an aryl-alkyne.

These reactions enable the synthesis of a wide array of derivatives by introducing new alkyl, aryl, vinyl, amino, or alkynyl groups at the position of the chlorine atom, significantly expanding the molecular diversity accessible from this compound. nih.govresearchgate.net

Transformations at the Amine Nitrogen

The secondary amine nitrogen in this compound is a reactive site for several transformations. Its lone pair of electrons can act as a nucleophile, although its basicity and nucleophilicity are reduced by the delocalization of the lone pair into the electron-deficient aromatic ring. ontosight.ai

Key reactions involving the amine nitrogen include:

Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide. For example, N-acylated derivatives of N-benzyl-o-nitroaniline can be synthesized and subsequently used in cyclization reactions. rsc.org

Alkylation: Further alkylation of the secondary amine to a tertiary amine is possible but can be challenging due to the reduced nucleophilicity.

Cyclization Reactions: Under specific conditions, the functional groups on the ring can react with the N-benzylamine moiety. For instance, N-acylated derivatives of N-benzyl-o-nitroaniline can be cyclized using a base like sodium methoxide to form 1-hydroxybenzimidazoles. rsc.org This highlights the potential for intramolecular reactions to build heterocyclic structures.

Diazotization: While primary aromatic amines undergo diazotization with nitrous acid to form diazonium salts, secondary aromatic amines like this compound react to form N-nitrosoamines. learncbse.in

Acylation and Other Protecting Group Strategies

Acylation, the introduction of an acyl group (R-C=O), is a key strategy for protecting the amino group of this compound. This is often a necessary step to control reactivity in subsequent reactions. For instance, in the synthesis of N-benzyl-2-methyl-4-nitroaniline, the amine group is protected via acylation using hexamethylphosphoramide (B148902) (HMPA) before the introduction of benzyl chloride. This protection prevents unwanted side reactions and directs the chemical transformation to the desired position.

Similarly, benzoylation, a specific type of acylation using benzoyl chloride, can be employed. learncbse.in The resulting amide is generally less reactive than the parent amine, allowing for selective modifications elsewhere in the molecule. The choice of the acylating agent and reaction conditions is crucial for achieving high yields and preventing side product formation.

Following the desired transformations, the protecting acyl group can be removed through hydrolysis, typically under acidic or basic conditions, to restore the free amine functionality.

Further Alkylation or Arylation Reactions

The secondary amine in this compound can undergo further alkylation or arylation to form tertiary amines. These reactions typically involve the use of alkyl or aryl halides in the presence of a base. ontosight.ai The base is necessary to deprotonate the amine, generating a more nucleophilic species that can attack the electrophilic halide.

For example, the reaction with excess methyl iodide in the presence of sodium carbonate can lead to the formation of a quaternary ammonium (B1175870) salt. learncbse.in

N-arylation reactions can also be achieved, for instance, by using microwave-mediated conditions with substituted anilines. beilstein-journals.org This method has been shown to be efficient for the synthesis of various 4-anilinoquinazoline (B1210976) derivatives from 4-chloroquinazolines. beilstein-journals.org

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. These cyclization reactions often involve the participation of the amine and nitro groups, as well as the activated aromatic ring.

Synthesis of Benzimidazole (B57391) Derivatives as Intermediates

Benzimidazole derivatives are an important class of heterocyclic compounds with diverse biological activities. tsijournals.com The synthesis of these derivatives can be achieved through the cyclization of ortho-diaminobenzene compounds with various reagents. While direct synthesis from this compound is not explicitly detailed, the reduction of the nitro group to an amine would generate a substituted ortho-phenylenediamine. This intermediate could then undergo condensation with aldehydes or their equivalents to form the benzimidazole ring. nih.gov

For instance, the general synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives involves the condensation of benzene-1,2-diamine derivatives with aromatic aldehydes, followed by N-alkylation. nih.gov A similar strategy could be envisioned starting from the reduced form of this compound.

Furthermore, cyclization of N-acylated derivatives of N-benzyl-o-nitroanilines in the presence of a base like sodium methoxide can lead to the formation of 2-aryl-1-hydroxybenzimidazoles. rsc.org

Formation of Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocyclic compounds with significant pharmacological interest. nih.govjchemrev.commdpi.com The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acid hydrazides. nih.govrasayanjournal.co.in While a direct conversion of this compound to an oxadiazole is not a common pathway, it can serve as a starting material for precursors.

For example, the amino group of this compound could be transformed into a hydrazide functionality through a series of reactions. This resulting hydrazide could then be cyclized with a suitable one-carbon synthon, such as an orthoester or carbon disulfide, to form the 1,3,4-oxadiazole (B1194373) ring. jchemrev.com

Exploration of Other Nitrogen-Containing Heterocycles (e.g., Dihydroquinazolines, Thiohydantoins)

The versatile reactivity of this compound and its derivatives allows for the synthesis of other nitrogen-containing heterocycles.

Dihydroquinazolines: The synthesis of 4-anilinoquinazolines, which can be considered derivatives of dihydroquinazolines, has been successfully achieved through the N-arylation of 4-chloroquinazolines with various anilines. beilstein-journals.org This suggests that this compound could potentially react with suitable precursors to form quinazoline-type structures.

Thiohydantoins: Thiohydantoins are sulfur-containing analogs of hydantoins with a range of biological activities. nih.gov A common method for their synthesis involves the reaction of α-amino acids with isothiocyanates. nih.gov While not a direct cyclization of this compound itself, the amine functionality could be modified to an isothiocyanate. This derivative could then react with an amino acid to form a thiohydantoin ring. Another approach involves the acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas. nih.gov

Mechanistic Principles Governing this compound Reactivity

The reactivity of this compound is governed by several key mechanistic principles:

Nucleophilic Aromatic Substitution: The chloro group on the aromatic ring is susceptible to nucleophilic aromatic substitution. The presence of the strong electron-withdrawing nitro group in the para position activates the ring towards attack by nucleophiles.

Electrophilic Aromatic Substitution: While the nitro group deactivates the ring towards electrophilic attack, the amino group is an activating group. However, under acidic conditions used for many electrophilic substitution reactions, the amino group is protonated to form an anilinium ion, which is a deactivating, meta-directing group. learncbse.in

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron in acidic medium or catalytic hydrogenation. smolecule.com This transformation is fundamental for the synthesis of diamino derivatives, which are key intermediates for many heterocyclic syntheses.

Acidity and Basicity: The secondary amine is basic, but its basicity is reduced by the electron-withdrawing effect of the nitro group. ontosight.ai This influences its reactivity in acid-base reactions and its nucleophilicity.

Cyclization Mechanisms: The formation of heterocyclic rings from this compound derivatives involves intramolecular reactions. For example, the cyclization of N-acylated N-benzyl-o-nitroanilines to form benzimidazoles can proceed through different pathways depending on the nature of the acyl group. In some cases, deacylation may be the initial step, followed by cyclization, while in others, cyclization precedes deacylation. rsc.org The synthesis of 2-thiohydantoins from N-(2-hydroxyethyl)thioureas has been shown to proceed via an SN2-like mechanism. nih.gov

Below is a table summarizing some of the key reactions and the mechanistic principles involved:

| Reaction Type | Reagents and Conditions | Key Mechanistic Principle | Product Type |

| Acylation | Acyl chlorides, anhydrides | Nucleophilic acyl substitution | N-acylated derivatives |

| Alkylation | Alkyl halides, base | Nucleophilic substitution | Tertiary amines |

| Arylation | Aryl halides, catalyst | Nucleophilic aromatic substitution | Tertiary amines |

| Nitro Group Reduction | Fe/HCl, H₂/Pd | Reduction | Diamino derivatives |

| Benzimidazole Synthesis | Base-catalyzed cyclization of N-acylated derivatives | Intramolecular nucleophilic attack | Benzimidazole derivatives |

| Thiohydantoin Synthesis | Acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas | Intramolecular SN2-like reaction | Thiohydantoin derivatives |

Computational and Theoretical Investigations of N Benzyl 2 Chloro 4 Nitroaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For N-benzyl-2-chloro-4-nitroaniline, computational studies have shown that its incorporation into certain systems leads to a decrease in the molecular energy gap. smolecule.com A smaller energy gap suggests higher reactivity and facilitates charge transfer within the molecule, which is a key factor in its application in nonlinear optics. The nitro functional group's strong electron-withdrawing nature, combined with the π-electron conjugation from the benzyl (B1604629) moiety, plays a significant role in modulating these frontier orbital energies. smolecule.com

Table 1: Summary of Electronic Structure Findings

| Parameter | Finding | Implication |

|---|---|---|

| HOMO-LUMO Energy Gap | Calculations indicate a decrease when used as a dopant. smolecule.com | Enhanced molecular reactivity and charge transfer capabilities. |

| Frontier Orbitals | The nitro group acts as a strong electron-acceptor. smolecule.com | Influences the electronic transitions and optical properties. |

The dipole moment is a measure of the net molecular polarity, arising from the asymmetric distribution of charge. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both properties are critical for predicting a molecule's interaction with electric fields and its nonlinear optical response.

DFT calculations have demonstrated that this compound derivatives can significantly enhance the dipole moment, polarizability, and polarizability anisotropy of materials they are mixed with. smolecule.com The chloro and nitro substituents create an asymmetric charge distribution, which, along with the polarizable benzyl group, contributes to a large molecular dipole moment. smolecule.com These calculated increases in dipole moment and polarizability correlate directly with experimentally observed enhancements in the dielectric anisotropy of liquid crystal mixtures doped with this compound. smolecule.com

Table 2: Calculated Electric Property Enhancements

| Property | Computational Finding | Consequence |

|---|---|---|

| Dipole Moment (μ) | Enhanced by the molecular structure. smolecule.com | Increased dielectric anisotropy in composite systems. smolecule.com |

| Polarizability (α) | Increased due to π-electron conjugation. smolecule.com | Contributes to strong second harmonic generation efficiency. smolecule.com |

| Polarizability Anisotropy (Δα) | Increased in doped systems. smolecule.com | Correlates with enhanced electro-optical properties. smolecule.com |

Vibrational Frequency and Spectroscopic Parameter Predictions

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, twisting) to the peaks observed in experimental spectra. This allows for a detailed confirmation of the molecular structure and bonding. While DFT is a common method for such predictions in similar nitroaniline compounds, specific vibrational frequency studies for this compound were not detailed in the available research.

Reaction Mechanism Modeling and Energy Barrier Analysis

Computational modeling can be employed to map out potential reaction pathways and calculate the activation energy barriers for chemical transformations. For related systems, it has been noted that carbocation rearrangements can occur through both intermolecular and intramolecular pathways, with the preferred route depending on reaction conditions and the stability of intermediates. smolecule.com However, specific reaction mechanism models and energy barrier calculations for this compound have not been extensively detailed.

Intermolecular Interactions and Supramolecular Chemistry Studies

The study of intermolecular interactions is crucial for understanding how this compound behaves in condensed phases, such as in liquid crystal mixtures or solid-state crystals. Computational studies show that the compound's molecular structure allows it to integrate effectively into a liquid crystal matrix, modifying the intermolecular forces within the system. smolecule.com

The benzyl group enhances compatibility with typical liquid crystal structures, while the electron-withdrawing chloro and nitro substituents create localized electric field enhancements. smolecule.com These interactions are key to the compound's ability to favorably alter the bulk properties of the host material, such as reducing the threshold voltage for electro-optical devices. smolecule.com

Molecular Dynamics Simulations for Bulk Properties

Extensive searches of scientific literature and computational materials science databases did not yield specific studies on the use of molecular dynamics (MD) simulations to investigate the bulk properties of this compound. While computational methods like Density Functional Theory (DFT) have been applied to understand its molecular properties, dedicated MD simulations to determine bulk characteristics such as crystal lattice energy, thermal expansion, or mechanical properties have not been reported in the available literature.

General methodologies for MD simulations of organic molecular crystals are well-established. These simulations typically involve the following steps:

Force Field Selection: A suitable force field (e.g., GAFF, CHARMM, OPLS) is chosen to describe the interatomic and intermolecular interactions.

System Setup: A simulation box is constructed by replicating the crystal's unit cell to create a periodic system, representing the bulk material.

Equilibration: The system is brought to the desired temperature and pressure through a series of energy minimization and dynamics steps.

Production Run: A long simulation is performed under constant conditions (e.g., NPT or NVT ensemble) to sample the system's configurations over time.

Data Analysis: Trajectories from the production run are analyzed to calculate various bulk properties.

Although no specific data tables for this compound can be presented, a hypothetical example of a data table that could be generated from such a simulation is shown below for illustrative purposes.

Hypothetical Simulation Parameters for this compound

| Parameter | Value |

| Force Field | General Amber Force Field (GAFF) |

| Simulation Box | 10x10x10 unit cells |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Hypothetical Calculated Bulk Properties

| Property | Simulated Value |

| Density | 1.45 g/cm³ |

| Lattice Energy | -120 kJ/mol |

| Coefficient of Thermal Expansion | 5.0 x 10⁻⁵ K⁻¹ |

| Bulk Modulus | 10 GPa |

Note: The data presented in the tables above are purely hypothetical and for illustrative purposes only. They are not based on actual simulation results for this compound.

Future computational studies employing molecular dynamics could provide valuable insights into the material properties of this compound, complementing experimental findings and aiding in the design of new materials with tailored functionalities.

Advanced Spectroscopic Characterization Methodologies for N Benzyl 2 Chloro 4 Nitroaniline

Vibrational Spectroscopy Studies (FTIR, Raman) and Theoretical Correlations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within N-benzyl-2-chloro-4-nitroaniline. These experimental methods, when coupled with theoretical calculations, offer a comprehensive understanding of the molecule's structural characteristics.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for assigning the observed vibrational bands to specific molecular motions. sphinxsai.comresearchgate.net For analogous compounds like 2-chloro-4-nitroaniline (B86195) (2Cl4NA), calculations at the B3LYP/6-311G(d,p) level of theory have been used to compute harmonic vibrational frequencies, IR intensities, and Raman activities. sphinxsai.com These theoretical predictions aid in the precise assignment of experimental spectra. sphinxsai.com

Key vibrational modes for related nitroaniline derivatives include:

N-H vibrations: Typically observed in the range of 3500–3300 cm⁻¹. nih.gov

C-H aromatic stretching: Appears around 3100-3000 cm⁻¹.

NO₂ stretching: The asymmetric and symmetric stretching modes of the nitro group are prominent features.

C=C aromatic ring stretching: Generally found in the 1600–1400 cm⁻¹ region. nih.gov

C-N stretching: Vibrations associated with the C-N bond are also identifiable. nih.gov

C-Cl stretching: The carbon-chlorine stretching frequency provides evidence for the chloro-substitution.

For instance, in a study of 2-chloro-4-nitroaniline, the experimental FTIR and FT-Raman spectra were recorded and compared with theoretically calculated values, showing good agreement. sphinxsai.com This correlative approach allows for a confident and detailed vibrational assignment. sphinxsai.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within this compound, offering insights into its structural connectivity and conformational dynamics.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) bridge. The chemical shifts and coupling patterns of these protons provide information about their electronic environment and spatial relationships. For example, in the related compound N-benzyl-2-chloroaniline, the aromatic protons appear in the range of δ 6.5-7.3 ppm, while the methylene protons (CH₂) are observed as a doublet at δ 4.31 ppm and the N-H proton as a singlet at δ 4.64 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. For N-benzyl-2-chloroaniline, the aromatic carbons resonate between δ 111-144 ppm, and the methylene carbon appears at δ 47.91 ppm. rsc.org

Conformational Analysis: The flexibility of the N-benzyl group allows for different spatial orientations, or conformations, of the molecule. NMR spectroscopy can be used to study these conformational preferences. The presence of multiple sets of signals in the NMR spectra at a given temperature can indicate the existence of stable conformers that are slowly interconverting on the NMR timescale. scielo.br Computational studies can further aid in identifying the most stable conformations and correlating them with the experimental NMR data. scielo.br The interplay of steric and electronic effects governs the preferred conformation of the molecule.

Table of Representative NMR Data for a Related Compound (N-benzyl-2-chloroaniline)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.26 | d | Aromatic CH |

| 7.18 | t | Aromatic CH | |

| 6.97 | t | Aromatic CH | |

| 6.56 | t | Aromatic CH | |

| 4.64 | s | NH | |

| 4.31 | d | CH₂ | |

| ¹³C | 143.93-111.59 | Aromatic C | |

| 47.91 | CH₂ |

Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C. rsc.org

Ultraviolet-Visible Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the nitro and amino groups. The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. For a similar compound, 2-chloro-4-nitroaniline, the UV-Vis spectrum shows distinct absorption maxima. nist.govnih.gov

Studies on related molecules, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have shown strong absorbance in the UV region. mdpi.com Doping BNA into liquid crystals resulted in a material with a strong absorbance near 400 nm, indicating its potential as a blue-light filter. mdpi.comnih.gov The absorption properties are also influenced by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system. nih.gov

Mass Spectrometric Techniques for Precise Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the precise molecular weight and elucidating the fragmentation pathways of this compound.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule, providing its exact mass. For this compound (C₁₃H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 262.05 g/mol . High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions are detected. Common fragmentation pathways for this type of compound may include:

Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91) and a 2-chloro-4-nitroaniline radical cation.

Loss of the nitro group (NO₂).

Loss of the chlorine atom (Cl).

For example, the mass spectrum of the related 2-chloro-4-nitroaniline shows a molecular ion at m/z 172 and fragments corresponding to the loss of various groups. nih.gov

Spectroscopic Techniques for Analyzing Interactions in Doped Systems

The spectroscopic properties of this compound can be modulated when it is incorporated as a dopant into a host material, such as a liquid crystal or a polymer matrix. Spectroscopic techniques are crucial for understanding the intermolecular interactions between the dopant and the host.

For instance, when N-benzyl-2-methyl-4-nitroaniline (BNA) is doped into a nematic liquid crystal, changes in the dielectric anisotropy and rotational viscosity of the mixture are observed. mdpi.comnih.gov These changes can be probed using dielectric spectroscopy and electro-optical measurements. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to model the interactions between the dopant and the host molecules, revealing information about intermolecular hydrogen bonding and charge transfer. mdpi.com

UV-Vis spectroscopy can also reveal changes in the electronic environment of the dopant upon incorporation into a host matrix. Shifts in the absorption maxima can indicate specific interactions. In the case of BNA-doped liquid crystals, a strong absorbance near 400 nm was observed, which has implications for applications such as blue-light filtering devices. mdpi.comnih.gov

Advanced Material Science Applications and Engineering Perspectives

Liquid Crystal Device Enhancement and Electro-Optical Properties

Spontaneous Polarization Electric Field Contributions

The molecular structure of nitroaniline derivatives, particularly those with additional substitutions, can give rise to significant internal electric fields. While direct studies on N-benzyl-2-chloro-4-nitroaniline are not extensively detailed in the available literature, research on the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) provides insight into the potential effects of a spontaneous polarization electric field (SPEF). mdpi.comnih.gov When BNA is introduced as a dopant into nematic liquid crystals, it is observed to generate a strong additional restoring force due to its inherent SPEF. mdpi.comnih.govnih.gov This field assists in the relaxation of the liquid crystal molecules, contributing to a significantly faster fall time for the liquid crystal cell. nih.govnih.gov Specifically, the fall time for a BNA-doped cell was found to be five times faster than that of a pure liquid crystal cell. nih.govnih.gov This enhancement is attributed in part to the SPEF, which supplements the elastic torque of the liquid crystal director. nih.gov Given the structural similarities between the chloro and methyl-substituted variants, it is plausible that this compound would exhibit comparable spontaneous polarization effects, making it a candidate for applications requiring rapid electro-optical switching.

This compound as a Precursor for Functional Materials

This compound is recognized as a valuable intermediate compound in the synthesis of more complex functional materials. Its unique chemical architecture, featuring a reactive nitro group, a chlorine atom, and a benzyl-protected amine, allows for a variety of chemical transformations. These characteristics make it a versatile building block for creating specialized organic molecules tailored for specific industrial and technological applications, including the production of dyes, pigments, and advanced optoelectronic materials. ontosight.ai The presence of multiple functional groups offers pathways to derivatives with a wide range of chemical and physical properties.

The structure of this compound is well-suited for its use as a precursor in the dye and pigment industry. The core of this application lies in the transformation of the nitro group. Aromatic nitro compounds are foundational in the synthesis of many colorants, particularly azo dyes. epa.gov The general industrial process involves the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).

This resulting aromatic amine can then be converted into a diazonium salt through a process called diazotization. The diazonium salt is a highly reactive intermediate that can be coupled with other aromatic compounds (coupling components) to form an azo group (-N=N-), which is a powerful chromophore responsible for the vibrant color of azo dyes. The specific substituents on the aromatic rings, such as the chloro and benzyl (B1604629) groups on the original precursor, modulate the final color, solubility, and fastness properties of the dye or pigment.

The development of advanced optoelectronic materials has benefited from the incorporation of engineered organic molecules. While research specifically detailing this compound is limited, extensive studies on its analogue, N-benzyl-2-methyl-4-nitroaniline (BNA), demonstrate the potential of this class of compounds. mdpi.comnih.gov When BNA is doped into nematic liquid crystals (LCs), it significantly improves the electro-optical response of the resulting device. mdpi.comnih.gov

The BNA dopant was found to increase the dielectric anisotropy (Δε) of the LC mixture by 6% and decrease the threshold voltage by 25%. mdpi.comnih.gov This is partly because the dopant enhances the molecular dipole moment and polarizability of the mixture. nih.gov These modifications contribute to a much faster switching time, a critical parameter for display technologies. mdpi.com The superior performance is attributed to a combination of factors, including a 44% decrease in the rotational viscosity of the LC mixture and the strong additional restoring force from the dopant's spontaneous polarization electric field. nih.gov These findings suggest that this compound could be a valuable component in engineering fast-response liquid crystal devices for applications like advanced displays and light modulators. nih.gov

Table 1: Impact of N-benzyl-2-methyl-4-nitroaniline (BNA) Dopant on Liquid Crystal Properties

| Parameter | Change with BNA Doping | Improvement | Source |

|---|---|---|---|

| Fall Time | Five-fold faster than pristine LC cell | Faster device switching | mdpi.comnih.gov |

| Threshold Voltage | Decreased by 25% | Lower power consumption | mdpi.comnih.gov |

| Rotational Viscosity | Decreased by 44% | Faster response time | nih.gov |

| Dielectric Anisotropy (Δε) | Increased by 6% | Contributes to lower threshold voltage | mdpi.comnih.gov |

Photo-Responsive Material Development and Light Absorption Characteristics

This compound and its analogues are investigated for their photo-responsive properties, particularly their ability to absorb light at specific wavelengths. mdpi.comnih.gov This characteristic is crucial for developing materials that can control or filter light. Theoretical and experimental studies on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) show that it has a strong absorbance peak near a wavelength of 400 nm. mdpi.comnih.gov

This absorption profile allows BNA-doped materials to function effectively as blue-light filters. mdpi.comnih.govnih.gov When incorporated into a liquid crystal cell, the BNA dopant imparts a distinct yellow tint, confirming its absorption of light in the blue-violet portion of the spectrum. mdpi.com Such materials have potential applications in developing protective eyewear or displays that reduce exposure to high-energy blue light, which can be harmful to the retina. mdpi.com Furthermore, the strong absorption of ultraviolet (UV) light by these organic dopants suggests their utility in anti-UV applications, such as smart windows that can block harmful radiation. mdpi.com Density Functional Theory (DFT) calculations confirm that the BNA dopant strengthens the absorbance for blue light. nih.gov

Table 2: Light Absorption Properties of N-benzyl-2-methyl-4-nitroaniline (BNA)

| Property | Finding | Implication | Source |

|---|---|---|---|

| Primary Absorption | Strong absorbance near 400 nm | Acts as a blue light filter | mdpi.comnih.gov |

| UV Absorption | Strong absorbance for ultraviolet light | Potential for anti-UV applications | mdpi.com |

| Theoretical Confirmation | DFT calculations show strengthened blue light absorbance | Validates experimental findings | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of N-benzyl-2-chloro-4-nitroaniline and its analogs often involves multi-step processes that may include nitration, chlorination, and N-benzylation. A primary route involves the reaction of a suitable aniline (B41778) precursor with benzyl (B1604629) chloride. For instance, the synthesis of the related N-benzyl-2-nitroaniline can be achieved by reacting 2-chloronitrobenzene with benzylamine. prepchem.com

Future research will focus on optimizing these pathways to improve yield, reduce waste, and utilize more environmentally benign reagents and conditions. Key areas of development include:

Catalytic Systems: The exploration of novel catalysts is paramount. For example, gold(III) catalysis in aqueous media has shown promise for the ortho-benzylation of anilines, offering high regioselectivity that traditional Friedel-Crafts alkylation often lacks. smolecule.com This method could be adapted to avoid the formation of unwanted isomers.

Green Solvents: Shifting from volatile organic compounds (VOCs) to greener solvents like water or supercritical fluids can significantly reduce the environmental impact of synthesis. Water not only is environmentally friendly but can also enhance the selectivity of certain reactions. smolecule.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are performed in a single reactor without isolating intermediates can drastically improve efficiency by saving time, resources, and reducing solvent waste.

Table 1: Potential Strategies for Enhanced Synthesis

| Synthetic Strategy | Key Advantages | Example Precursors/Reagents | Reference Analogy |

|---|---|---|---|

| Catalytic Benzylation | High regioselectivity, potential for lower catalyst loading. | 2-chloro-4-nitroaniline (B86195), Benzyl chloride, Au(III)/TPPMS catalyst. | smolecule.com |

| Aqueous Phase Synthesis | Reduced environmental impact, potential for unique selectivity. | Starting materials in an aqueous medium. | smolecule.com |

| Aminolysis Reaction under Pressure | High purity and yield. | 3,4-Dichloronitrobenzene, Liquid ammonia, Cuprous chloride. | chemicalbook.com |

| Selective Chlorination | Direct and efficient introduction of chlorine. | 4-nitroaniline, N-chloro-N-(phenylsulfonyl)benzenesulfonamide. | chemicalbook.com |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules with specific functions. By simulating molecular properties and interactions, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

For this compound, computational design can be leveraged to create derivatives with tailored electronic, optical, or biological properties. This involves:

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectral properties of the molecule and its potential derivatives.

Molecular Docking: If designing for biological applications, docking simulations can predict how derivatives will bind to specific protein targets. For example, studies on related nitrobenzamide derivatives have used docking to identify potential antidiabetic agents by modeling their interaction with enzymes like α-glucosidase and α-amylase. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of a molecule over time, providing insights into the stability of a molecule within a biological receptor or a material matrix. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, which is crucial for developing safe and effective compounds. nih.gov

Table 2: Computational Methods for Derivative Design

| Computational Method | Objective and Application | Example from Related Research |

|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | Identifying key interactions of nitrobenzamide derivatives in the active sites of α-glucosidase and α-amylase. nih.gov |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time. | Confirming the stability of the most active compounds within the enzyme's binding site. nih.gov |

| ADMET Prediction | Evaluates drug-likeness, including solubility, absorption, and potential toxicity, using rules like Lipinski's rule of five. | Ensuring synthesized compounds have acceptable safety and druggable properties. nih.gov |

Exploration of this compound in New Material Applications

The unique molecular structure of this compound, featuring electron-donating (benzylamine) and electron-withdrawing (nitro, chloro) groups, makes it an intriguing candidate for materials science, particularly in optics and electronics. While direct applications are still under investigation, research on analogous compounds provides a clear roadmap for future exploration.

A closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA) , is a well-studied organic nonlinear optical (NLO) material. NLO materials are critical for technologies like frequency conversion and high-speed optical switching. BNA is particularly noted for its efficiency in generating terahertz (THz) waves. researchgate.net

Future research on this compound could explore:

Nonlinear Optical (NLO) Properties: Investigating its potential for second-harmonic generation (SHG) and other NLO effects. The specific arrangement of its substituent groups could lead to a large molecular hyperpolarizability.

Terahertz (THz) Generation: Assessing its efficacy as a THz source, following the precedent set by BNA. This would involve growing high-quality single crystals and characterizing their response to femtosecond laser pulses.

Liquid Crystal Dopants: The introduction of BNA into nematic liquid crystals has been shown to significantly improve their electro-optical properties, such as reducing the threshold voltage and speeding up the response time. this compound could be tested for similar or enhanced effects in liquid crystal displays (LCDs).

Table 3: Comparative Electro-Optic Effects of Doping in Liquid Crystals (Based on BNA Analogy)

| Parameter | Pristine LC Cell | BNA-Doped LC Cell | Potential for this compound |

|---|---|---|---|

| Fall Time | Baseline | 5x faster | To be determined; faster response is a key goal. |

| Threshold Voltage | Baseline | 25% reduction | To be determined; lower voltage is desirable for energy efficiency. |

| Dielectric Anisotropy | Baseline | 16% increase | To be determined; this property influences the device's operational parameters. |

Data for BNA-Doped LC Cell sourced from a comparative study.

Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Modeling

The most significant breakthroughs for this compound will emerge from research that transcends traditional disciplinary boundaries. An integrated approach where chemists, physicists, materials scientists, and computational theorists collaborate is the new paradigm.

This interdisciplinary workflow would look as follows:

Theoretical Design: Computational studies would predict novel derivatives of this compound with enhanced properties for a specific application (e.g., a higher NLO coefficient). smolecule.comnih.gov

Targeted Synthesis: Organic chemists would then develop efficient and sustainable synthetic routes to create these computationally-prioritized target molecules. researchgate.net

Advanced Characterization: The synthesized compounds would undergo rigorous characterization. This includes structural confirmation via single-crystal X-ray diffraction and spectroscopic methods, as well as functional testing (e.g., measuring NLO coefficients or THz emission spectra). researchgate.net

Feedback Loop: The experimental results would be fed back to the computational models to refine their predictive accuracy, creating a virtuous cycle of design, synthesis, and discovery.

This integrated model ensures that research efforts are focused and efficient, accelerating the transition of this compound and its derivatives from laboratory curiosities to components in next-generation technologies.

Q & A

Basic Research Questions

Q. How can N-benzyl-2-chloro-4-nitroaniline be synthesized with high purity, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, substituting a benzyl group onto 2-chloro-4-nitroaniline derivatives requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Evidence from analogous nitrosoaniline syntheses shows that yields can vary significantly (e.g., 50–85%) depending on substituent positioning and steric effects . Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity crystals.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substitution patterns and benzyl group integration. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., nitro C=O stretches at ~1520 cm⁻¹). High-resolution MS (HRMS) is essential for distinguishing isotopic patterns, especially with chlorine substituents .

Q. How do the chloro and nitro substituents influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the benzyl position directs electrophilic substitution to the para position, while the chlorine atom (ortho to nitro) sterically hinders adjacent reactions. Computational modeling (e.g., DFT) can predict regioselectivity, and experimental validation via halogen-exchange reactions or nitration studies is advised. Substituent effects are comparable to those observed in 2-chloro-4,6-dinitroaniline derivatives .

Advanced Research Questions

Q. How can terahertz time-domain spectroscopy (THz-TDS) characterize the optical properties of this compound crystals?

- Methodological Answer : THz-TDS measures refractive indices and absorption coefficients across 0–5 THz. For anisotropic crystals, orient the sample along crystallographic axes (e.g., <100> or <001>) to observe direction-dependent resonances (e.g., 1.6 THz in <100>). A Lorentz oscillator model fits experimental data to quantify phonon modes. This approach is validated in studies on structurally similar N-benzyl-2-methyl-4-nitroaniline crystals .

Q. What strategies optimize phase-matching conditions for terahertz-wave generation via difference-frequency generation (DFG) in this compound?

- Methodological Answer : Tune pump wavelengths (780–950 nm) to satisfy phase-matching requirements over 0.1–20 THz. Refine Sellmeier equations for refractive indices using second-harmonic generation (SHG) data. For example, adjusting the angle of incidence in biaxial crystals enhances coherence length and THz output power. Experimental validation in N-benzyl-2-methyl-4-nitroaniline shows a 10× power increase when phase-matching is optimized .

Q. How can X-ray crystallography and SHELX software resolve challenges in structural determination, such as twinning or high-resolution data refinement?

- Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve chlorine and nitro group positions. Use SHELXL for refinement, employing TWIN commands to handle twinning. For high-absorption crystals (common in nitroaromatics), apply empirical absorption corrections. SHELX’s robust algorithms are validated in small-molecule studies, even with complex substituent arrangements .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer : Cross-validate NMR/MS data with computational predictions (e.g., ChemDraw simulations). For crystallographic discrepancies (e.g., disordered benzyl groups), use restraints (SHELX’s SIMU/DELU commands) to model thermal motion. If THz-TDS absorption peaks conflict with DFT-predicted phonons, re-examine sample purity or consider polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.